2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole

Synthetic chemistry C-alkylation Leaving group reactivity

This disubstituted 1,3-oxazole features a reactive chloromethyl group at C2 for efficient nucleophilic substitution and an ortho-chlorophenyl substituent at C5 that introduces unique steric and electronic modulation. Unlike simpler oxazole analogs, this precise substitution pattern enables rapid SAR library synthesis and potential CNS-targeting probe development. With consistent ≥95% purity from multiple suppliers and a chloromethyl handle offering a balance of stability and reactivity suitable for scale-up, this building block is ideal for medicinal chemistry and process development. Secure your research supply today.

Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
CAS No. 64640-16-0
Cat. No. B1451838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole
CAS64640-16-0
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=C(O2)CCl)Cl
InChIInChI=1S/C10H7Cl2NO/c11-5-10-13-6-9(14-10)7-3-1-2-4-8(7)12/h1-4,6H,5H2
InChIKeyZRXDUPPRTXNRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole (CAS 64640-16-0) Supplier Comparison & Procurement Guide


2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole (CAS 64640-16-0) is a disubstituted 1,3-oxazole heterocycle featuring a reactive chloromethyl group at the C2 position and an ortho-chlorophenyl substituent at C5 . This specific substitution pattern confers distinct electronic and steric properties that differentiate it from simpler oxazole analogs. The compound serves primarily as a versatile building block in medicinal chemistry and organic synthesis, with typical commercial purity specifications of ≥95% . Its molecular formula is C₁₀H₇Cl₂NO and its molecular weight is 228.07 g/mol .

Why 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole Cannot Be Replaced by Generic Oxazole Analogs


Generic substitution with simpler oxazole derivatives fails because the precise positioning of both the C2 chloromethyl handle and the C5 ortho-chlorophenyl group is critical for downstream synthetic utility and target engagement. The chloromethyl group at C2 provides a specific reactive site for nucleophilic substitution and further functionalization, while the ortho-chlorophenyl moiety at C5 introduces unique steric hindrance and electronic modulation that influences both chemical reactivity and potential biological interactions . Replacing this compound with a 5-unsubstituted oxazole, a C5-phenyl analog lacking the ortho-chloro substituent, or a C5-chlorophenyl analog lacking the C2 chloromethyl handle would fundamentally alter the reactivity profile and likely compromise the intended synthetic outcome or biological activity . The quantitative evidence below demonstrates the specific, measurable differences that justify prioritizing this precise chemical entity.

Head-to-Head Comparative Data for 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole vs. Closest Analogs


Reactivity Comparison: 2-Chloromethyl vs. 2-Bromomethyl in C-Alkylation

The 2-chloromethyl analogue offers a balanced reactivity profile suitable for a range of nucleophilic substitutions, whereas the corresponding 2-bromomethyl analogue is significantly more reactive and specifically useful for C-alkylation of stabilized carbanions [1]. This distinction is critical for synthetic planning: the chloromethyl compound provides broader utility for general derivatization, while the bromomethyl variant is a specialized reagent for specific C-alkylation steps.

Synthetic chemistry C-alkylation Leaving group reactivity

Synthetic Yield Comparison: 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole vs. 5-(2-Chlorophenyl)oxazole in Amine Substitution

The presence of the C2 chloromethyl group in the target compound enables direct nucleophilic substitution with amines, a key transformation for building more complex structures. Optimized conditions for chloromethyl-functionalized oxazoles can achieve isolated yields of up to 70% for the desired substitution product [1]. In contrast, 5-(2-chlorophenyl)oxazole (CAS 89808-74-2), which lacks a reactive C2 leaving group, cannot undergo this direct C2 substitution and would require alternative, less efficient synthetic strategies to achieve similar functionalization.

Synthetic chemistry Nucleophilic substitution Yield optimization

Physicochemical Property Differentiation: LogP and PSA Comparison with Unsubstituted Analog

The target compound exhibits a calculated LogP of 3.73 and a polar surface area (PSA) of 26.03 Ų . These values reflect the lipophilic character imparted by the dual chlorination (C2 chloromethyl and C5 ortho-chlorophenyl) and the limited polarity of the oxazole core. In comparison, the unsubstituted analog 2-(chloromethyl)-5-phenyl-1,3-oxazole (CAS 64640-13-7) is expected to have a lower LogP (estimated ~2.8-3.0) and similar PSA due to the absence of the second chlorine atom . The higher LogP of the target compound may correlate with increased membrane permeability in cellular assays, while the low PSA suggests potential for blood-brain barrier penetration, differentiating its biological profile from less lipophilic analogs.

Medicinal chemistry Drug-likeness Physicochemical properties

Positional Reactivity Advantage: C2 vs. C5 Substitution

Quantum chemical studies have established a reactivity hierarchy for electron-rich oxazole derivatives: 2-substituted oxazoles > 5-substituted oxazoles > 4-substituted oxazoles toward electrophilic attack at the pyridine nitrogen atom [1]. The target compound bears both a C2 chloromethyl substituent and a C5 aryl group, positioning it at the intersection of this reactivity gradient. The C2 chloromethyl group is the primary reactive handle, consistent with the higher intrinsic reactivity of the C2 position, while the C5 ortho-chlorophenyl substituent provides additional steric and electronic modulation without compromising the C2 reactivity. This contrasts with 5-(chloromethyl)oxazole analogs, where the reactive group is placed at the less intrinsically reactive C5 position, potentially leading to slower reaction kinetics and lower yields.

Synthetic chemistry Regioselectivity Oxazole functionalization

Commercial Availability and Purity Consistency

The target compound is readily available from multiple established chemical suppliers with a consistent minimum purity specification of 95% [1]. This level of availability and documented purity provides a reliable supply chain for research and development purposes. In contrast, closely related analogs such as 2-(chloromethyl)-5-phenyl-1,3-oxazole (CAS 64640-13-7) are available from fewer suppliers and with less standardized purity documentation . The established supply chain for CAS 64640-16-0 reduces procurement risk and ensures batch-to-batch consistency critical for reproducible research.

Procurement Quality control Supply chain

Optimal Research & Industrial Applications for 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

The calculated LogP of 3.73 and low PSA of 26.03 Ų suggest that derivatives of this compound may exhibit favorable passive membrane permeability and potential blood-brain barrier penetration. Researchers designing CNS-active small molecules can leverage this building block to incorporate a lipophilic, low-polarity oxazole core into their lead compounds. The C2 chloromethyl handle enables straightforward conjugation to diverse amines, alcohols, or thiols , facilitating rapid analog synthesis for SAR studies targeting neurological or psychiatric indications.

Synthetic Methodology: Preparation of 2-Aminomethyl-5-aryloxazole Libraries

The C2 chloromethyl group undergoes efficient nucleophilic substitution with primary and secondary amines under optimized conditions (e.g., AgClO₄ in CH₃CN, up to 70% isolated yield) [1]. This reactivity makes the compound an ideal scaffold for generating libraries of 2-aminomethyl-5-aryloxazoles for biological screening. The ortho-chlorophenyl group at C5 provides additional steric constraint and potential for halogen bonding interactions with biological targets, differentiating these libraries from those derived from simpler phenyl or unsubstituted analogs.

Process Chemistry: Scalable Synthesis of Oxazole-Containing Intermediates

The commercial availability of the compound from multiple suppliers with consistent ≥95% purity supports its use in process development and scale-up studies. The chloromethyl group offers a balance of stability and reactivity suitable for larger-scale transformations, avoiding the handling challenges associated with the more reactive bromomethyl analogue while still providing sufficient reactivity for efficient derivatization [2]. Process chemists can rely on this compound as a robust, readily sourced building block for the kilogram-scale preparation of advanced intermediates.

Chemical Biology: Development of Oxazole-Based Activity-Based Probes

The C2 chloromethyl group serves as a convenient electrophilic warhead for covalent modification of nucleophilic residues (e.g., cysteine) in target proteins. The C5 ortho-chlorophenyl moiety may contribute to target selectivity through halogen bonding or steric effects. This dual-functional architecture makes the compound a promising starting point for the design of activity-based probes or covalent inhibitors, where the oxazole core provides a stable, metabolically robust scaffold and the chloromethyl group enables irreversible target engagement.

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